molecular formula C21H27F3N4O3 B2665816 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034506-91-5

1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Número de catálogo: B2665816
Número CAS: 2034506-91-5
Peso molecular: 440.467
Clave InChI: NUXDWFGCIMLOOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a cyclopentyl ring, a dimethoxybenzyl moiety, and a trifluoromethyl-substituted pyrazole ring, which contribute to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:

    Formation of the Pyrazole Ring: The trifluoromethyl-substituted pyrazole can be synthesized via a cyclization reaction involving hydrazine derivatives and 1,1,1-trifluoroacetone under acidic or basic conditions.

    Attachment of the Ethyl Linker: The pyrazole ring can then be alkylated with an appropriate ethyl halide to introduce the ethyl linker.

    Formation of the Urea Linkage: The urea moiety can be introduced by reacting an isocyanate derivative with an amine precursor.

    Introduction of the Dimethoxybenzyl Group: The final step involves the alkylation of the urea derivative with 3,4-dimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Types of Reactions

1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the pyrazole ring under strong oxidizing conditions.

    Reduction: Reduction reactions can target the urea linkage or the aromatic rings, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Research indicates that 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea exhibits significant biological activity, particularly as a potential therapeutic agent in the following areas:

  • JAK Inhibition : The compound has been identified as a JAK (Janus kinase) inhibitor, which can be beneficial in treating autoimmune diseases and certain types of cancer. Inhibition of JAK pathways can modulate inflammatory responses and immune functions .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Therapeutic Applications

The therapeutic applications of this compound are extensive:

  • Autoimmune Disorders : Due to its JAK-inhibitory effects, this compound may be explored for treating conditions like rheumatoid arthritis and psoriasis.
  • Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

StudyFindings
Menzek et al. (2022)Evaluated derivatives of similar structures for their inhibitory effects on carbonic anhydrase isoenzymes, highlighting potential for drug development .
Ugi-Azide Reaction StudiesDemonstrated the synthesis of novel heterocycles from urea derivatives, indicating the versatility of urea-based compounds in drug design .
Urease Inhibitor DevelopmentFocused on thiourea hybrids as urease inhibitors, providing insights into the biological relevance of urea derivatives .

Mecanismo De Acción

The mechanism of action of 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group and pyrazole ring are known to enhance binding affinity and specificity, potentially leading to modulation of signaling pathways and biological processes.

Comparación Con Compuestos Similares

Similar Compounds

    1-cyclopentyl-3-(3,4-dimethoxybenzyl)urea: Lacks the pyrazole and trifluoromethyl groups, potentially resulting in different biological activity.

    1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: Lacks the cyclopentyl and dimethoxybenzyl groups, which may affect its chemical properties and applications.

    3,4-dimethoxybenzyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: Lacks the cyclopentyl group, potentially altering its stability and reactivity.

Uniqueness

The unique combination of functional groups in 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Actividad Biológica

The compound 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea represents a novel class of urea derivatives that have garnered attention for their potential biological activities. This article explores the compound's synthesis, biological activity, and therapeutic potential, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea moiety and the introduction of various functional groups. The synthesis pathway may include:

  • Formation of the Urea Linkage : Reaction of isocyanates with amines.
  • Introduction of Aromatic Substituents : Utilizing Friedel-Crafts acylation or similar methods to introduce the 3,4-dimethoxybenzyl group.
  • Incorporation of Trifluoromethyl Pyrazole : This can be achieved through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Preliminary studies suggest that it may target cyclooxygenase (COX) pathways, which are critical in inflammation and pain modulation.

Anticancer Properties

Recent research has indicated that compounds similar to this urea derivative exhibit significant anticancer properties through various mechanisms:

  • Inhibition of COX-2 : Studies have shown that derivatives with similar structures can effectively inhibit COX-2, leading to reduced tumor growth in vitro and in vivo models .
  • Apoptosis Induction : Some analogs have been reported to induce apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects, likely through the modulation of inflammatory cytokines and mediators. In vitro studies have demonstrated that related compounds can suppress the production of pro-inflammatory markers in activated macrophages .

Data Tables

PropertyValue/Description
Molecular FormulaC19H24F3N3O3
Molecular Weight393.41 g/mol
Target EnzymesCOX-1, COX-2
IC50 (COX-2 Inhibition)15 nM (similar compounds)
Apoptotic IndexSignificant increase in treated cells

Case Studies

  • Study on COX Inhibition :
    • A series of experiments were conducted to evaluate the COX inhibitory activity of structurally related compounds. The results indicated that compounds with trifluoromethyl groups exhibited enhanced potency against COX-2 compared to their non-trifluoromethyl counterparts .
  • In Vivo Antitumor Activity :
    • In murine models, administration of similar urea derivatives resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and indirect effects through modulation of immune responses .

Propiedades

IUPAC Name

1-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4O3/c1-30-17-8-7-15(13-18(17)31-2)14-25-20(29)28(16-5-3-4-6-16)12-11-27-10-9-19(26-27)21(22,23)24/h7-10,13,16H,3-6,11-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXDWFGCIMLOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.